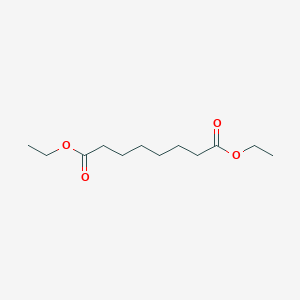

Diethyl suberate

Description

The exact mass of the compound Diethyl suberate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62701. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl suberate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl suberate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl octanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-3-15-11(13)9-7-5-6-8-10-12(14)16-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUGOJXLBSIJQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174486 | |

| Record name | Diethyl suberate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-23-9 | |

| Record name | Diethyl suberate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl suberate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2050-23-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl suberate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl suberate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL SUBERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ55KFM3S6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl Suberate: A Technical Guide to its Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Core Applications in Research

Diethyl suberate, a diethyl ester of suberic acid, is a versatile molecule with significant applications across various research domains. Its utility stems from its properties as a plasticizer, a monomer for polyester synthesis, and its emerging role in drug delivery systems. This technical guide provides an in-depth overview of its primary research uses, supported by quantitative data and detailed experimental protocols.

Diethyl Suberate as a Plasticizer in Polymer Science

Diethyl suberate is investigated as a non-toxic and biodegradable alternative to traditional phthalate plasticizers in polymer formulations. Its incorporation into polymer matrices, such as polyvinyl chloride (PVC), enhances flexibility and modifies thermal properties.

Quantitative Data: Mechanical and Thermal Properties

The following table summarizes the typical effects of diester plasticizers, analogous to diethyl suberate, on the mechanical and thermal properties of PVC. The data illustrates the general trends observed when such plasticizers are incorporated at various concentrations.

| Plasticizer Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Elastic Modulus (MPa) | Glass Transition Temperature (Tg) (°C) |

| 0 (Unplasticized PVC) | 45-55 | 5-10 | 2500-3500 | 80-85 |

| 20 | 30-40 | 150-250 | 1500-2500 | 50-60 |

| 40 | 20-30 | 250-350 | 800-1500 | 30-40 |

| 60 | 15-25 | 350-450 | 400-800 | 10-20 |

Note: This table represents generalized data for diester plasticizers. Specific values for diethyl suberate may vary depending on the polymer and processing conditions.

Experimental Protocol: Preparation and Characterization of Plasticized PVC Films

This protocol outlines the solvent casting method for preparing plasticized PVC films and their subsequent characterization.

Materials:

-

Polyvinyl chloride (PVC) resin

-

Diethyl suberate

-

Tetrahydrofuran (THF)

-

Glass petri dishes

-

Universal Testing Machine (UTM)

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Preparation of PVC Solution: A 10% (w/v) solution of PVC is prepared by dissolving the PVC resin in THF with constant stirring.

-

Incorporation of Plasticizer: Diethyl suberate is added to the PVC solution at desired concentrations (e.g., 20, 40, 60 phr) and stirred until a homogeneous mixture is obtained.

-

Film Casting: The plasticized PVC solution is poured into a clean, dry glass petri dish and left to evaporate the solvent slowly in a dust-free environment at room temperature for 24 hours.

-

Film Drying: The resulting film is further dried in a vacuum oven at 40°C for 48 hours to remove any residual solvent.

-

Characterization:

-

Mechanical Properties: The tensile strength, elongation at break, and elastic modulus of the films are determined using a UTM according to ASTM D882 standards.

-

Thermal Properties: The glass transition temperature (Tg) is measured using DSC, and the thermal stability is assessed using TGA.

-

Experimental Workflow for Plasticized Film Preparation and Testing

Workflow for the preparation and characterization of plasticized polymer films.

Diethyl Suberate in Polyester Synthesis

Diethyl suberate serves as a valuable monomer in the synthesis of biodegradable polyesters, such as poly(butylene suberate) (PBSub). These polyesters are of interest for applications in biomedicine and sustainable packaging. Enzymatic synthesis is a common method employed for this purpose.

Experimental Protocol: Enzymatic Synthesis of Poly(butylene suberate)

This protocol describes the two-step melt polycondensation for the synthesis of PBSub using diethyl suberate and 1,4-butanediol, catalyzed by an immobilized lipase.

Materials:

-

Diethyl suberate

-

1,4-Butanediol

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Nitrogen gas supply

-

Vacuum pump

-

High-temperature reaction vessel with mechanical stirrer

Procedure:

-

Oligomerization Step:

-

Equimolar amounts of diethyl suberate and 1,4-butanediol are charged into the reaction vessel.

-

Immobilized lipase (e.g., 10% by weight of monomers) is added.

-

The mixture is heated to 80-90°C under a gentle stream of nitrogen with mechanical stirring.

-

This stage is carried out for 2-4 hours to form low molecular weight oligomers, with the removal of ethanol as a byproduct.

-

-

Polycondensation Step:

-

The temperature is gradually increased to 95-110°C.

-

A vacuum (e.g., < 1 mbar) is slowly applied to the system to facilitate the removal of residual ethanol and drive the polymerization reaction towards higher molecular weight polyester.

-

The reaction is continued under vacuum for 12-24 hours.

-

-

Purification:

-

The resulting polymer is dissolved in a suitable solvent (e.g., chloroform).

-

The enzyme is removed by filtration.

-

The polyester is precipitated by pouring the solution into a non-solvent (e.g., cold methanol).

-

The purified poly(butylene suberate) is collected by filtration and dried in a vacuum oven.

-

Polyester Synthesis Workflow

Workflow for the enzymatic synthesis of poly(butylene suberate).

Application of Diethyl Suberate in Topical Drug Delivery

Diethyl suberate is explored as a component in topical and transdermal drug delivery systems.[1] It can act as a penetration enhancer and a component of the oil phase in microemulsions, facilitating the delivery of active pharmaceutical ingredients (APIs) through the skin.

Experimental Protocol: Formulation of a Topical Microemulsion

This protocol provides a general method for the formulation of an oil-in-water (O/W) microemulsion for topical delivery, where diethyl suberate can be a component of the oil phase.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

Oil Phase: Diethyl suberate, other oils (e.g., isopropyl myristate)

-

Surfactant (e.g., Tween 80)

-

Co-surfactant (e.g., Transcutol P)

-

Aqueous Phase: Purified water

Procedure:

-

Phase Preparation:

-

Oil Phase: The API is dissolved in the oil phase containing diethyl suberate.

-

Aqueous Phase: The aqueous phase is prepared separately.

-

-

Microemulsion Formation:

-

The surfactant and co-surfactant are mixed together.

-

The oil phase is slowly added to the surfactant/co-surfactant mixture with gentle stirring.

-

The aqueous phase is then added dropwise to the mixture with continuous stirring until a clear and transparent microemulsion is formed.

-

-

Characterization:

-

The microemulsion is characterized for its physical appearance, globule size, pH, viscosity, and drug content.

-

In vitro drug release and skin permeation studies are conducted using Franz diffusion cells.

-

Logical Relationship in Microemulsion Formulation

Component relationship in the formulation of a topical microemulsion.

Biochemical Research Applications

In biochemical research, diethyl suberate can be utilized as a substrate for studying enzyme kinetics, particularly for esterases and lipases that catalyze the hydrolysis of ester bonds.

Experimental Protocol: Enzymatic Hydrolysis Assay

This protocol describes a method to determine the kinetics of enzymatic hydrolysis of diethyl suberate.

Materials:

-

Diethyl suberate

-

Esterase or Lipase enzyme solution

-

Phosphate buffer (pH 7.4)

-

pH-stat or spectrophotometer

-

Sodium hydroxide (NaOH) solution (for pH-stat method)

-

pH indicator (for spectrophotometric method)

Procedure (pH-stat method):

-

A solution of diethyl suberate is prepared in the phosphate buffer.

-

The solution is placed in a thermostatted reaction vessel equipped with a pH electrode and a micro-stirrer.

-

The pH is adjusted to and maintained at 7.4.

-

The enzymatic reaction is initiated by adding a known amount of the enzyme solution.

-

The hydrolysis of the ester bond releases suberic acid, causing a decrease in pH.

-

The pH-stat automatically titrates the liberated acid with a standard NaOH solution to maintain a constant pH.

-

The rate of NaOH consumption is recorded, which is directly proportional to the rate of the enzymatic reaction.

-

Kinetic parameters (Km and Vmax) can be determined by measuring the initial reaction rates at various substrate concentrations.

Enzymatic Hydrolysis Logical Flow

Logical flow of an enzymatic hydrolysis assay for diethyl suberate.

References

An In-depth Technical Guide to Diethyl Suberate: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diethyl suberate, a versatile diester with applications ranging from polymer chemistry to pharmaceutical formulations. This document details its chemical structure, physicochemical properties, synthesis, and analytical characterization. Particular attention is given to its role as a plasticizer and its emerging use in transdermal drug delivery systems.

Chemical Identity and Structure

Diethyl suberate, also known as diethyl octanedioate, is the diethyl ester of suberic acid.[1][2] Its chemical structure consists of an eight-carbon dicarboxylic acid backbone with ethyl ester groups at both ends.

IUPAC Name: diethyl octanedioate[3] Synonyms: Ethyl suberate, Octanedioic acid, diethyl ester, Suberic acid diethyl ester[4] CAS Number: 2050-23-9[4] Molecular Formula: C₁₂H₂₂O₄[5] Molecular Weight: 230.30 g/mol [5]

The linear and flexible nature of its aliphatic chain contributes to its properties as a plasticizer and a vehicle in various formulations.

Physicochemical Properties

Diethyl suberate is a clear, colorless to pale yellow oily liquid with a pleasant, fruity odor.[2] It is characterized by its low volatility and good solubility in organic solvents. Key quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| Melting Point | 5 °C | [3] |

| Boiling Point | 282 °C (lit.) | [3][4] |

| Density | 0.982 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.432 (lit.) | [3] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Vapor Pressure | 0.00332 mmHg at 25°C | [3] |

| Solubility | Soluble in Chloroform (Sparingly), Methanol (Slightly) | |

| Appearance | Clear colorless liquid | [5] |

Synthesis and Purification

Diethyl suberate is typically synthesized via the Fischer esterification of suberic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol describes a general laboratory-scale synthesis of diethyl suberate.

Materials:

-

Suberic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (or other suitable acid catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (or diethyl ether)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add suberic acid and an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl suberate.

-

Purify the crude product by vacuum distillation to yield pure diethyl suberate.

References

An In-depth Technical Guide to Diethyl Suberate (Diethyl Octanedioate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diethyl suberate, also known as diethyl octanedioate. It covers the synonymous nomenclature, chemical and physical properties, synthesis, and applications, with a focus on its relevance to research and development in the pharmaceutical and chemical industries.

Nomenclature and Synonyms

Diethyl suberate is systematically known as diethyl octanedioate. It is the diethyl ester of octanedioic acid, which is more commonly known as suberic acid. Establishing the correct nomenclature is crucial for accurate literature searches and unambiguous communication in a research and development setting.

A comprehensive list of synonyms and identifiers for diethyl suberate is provided in the table below.

Data Presentation: Chemical and Physical Properties

A summary of the key chemical and physical properties of diethyl suberate is presented in Table 1. This data is essential for its handling, application, and analysis in a laboratory setting.

Table 1: Chemical and Physical Properties of Diethyl Suberate

| Property | Value |

| IUPAC Name | Diethyl octanedioate |

| Synonyms | Diethyl suberate, Octanedioic acid, diethyl ester, Suberic acid diethyl ester, Ethyl suberate |

| CAS Number | 2050-23-9 |

| Molecular Formula | C12H22O4 |

| Molecular Weight | 230.30 g/mol |

| Appearance | Colorless liquid |

| Odor | Fruity |

| Boiling Point | 282-286 °C |

| Melting Point | 5-6 °C |

| Density | 0.982 g/mL at 25 °C |

| Refractive Index | 1.432 at 20 °C |

| Solubility | Soluble in alcohol and other organic solvents; sparingly soluble in water. |

Experimental Protocols

Synthesis of Diethyl Suberate via Fischer Esterification

The most common method for synthesizing diethyl suberate is the Fischer esterification of suberic acid with ethanol in the presence of an acid catalyst.

Materials:

-

Suberic acid (Octanedioic acid)

-

Anhydrous ethanol

-

Concentrated sulfuric acid (or other suitable acid catalyst, e.g., p-toluenesulfonic acid)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve suberic acid in an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to drive it to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether.

-

Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude diethyl suberate.

-

The crude product can be further purified by vacuum distillation to yield pure diethyl suberate.

Applications in Research and Drug Development

While detailed studies on the specific roles of diethyl suberate in signaling pathways are not extensively documented in publicly available literature, its properties lend it to several applications in the broader field of drug development and chemical research.

Plasticizer for Polymers

Diethyl suberate is utilized as a plasticizer in the polymer industry. Its function is to increase the flexibility and durability of polymeric materials. This property is relevant in the development of drug delivery systems, where polymers are often used to encapsulate or matrix-formulate active pharmaceutical ingredients (APIs). The choice of plasticizer can influence the release kinetics of the API from the polymer matrix.

Topical Drug Delivery

One documented application of diethyl suberate is as a component in topical vehicles for the transdermal administration of drugs. Its ester nature and moderate lipophilicity can enhance the penetration of APIs through the stratum corneum of the skin. Further research in this area could involve formulating and evaluating different concentrations of diethyl suberate in topical preparations to optimize drug delivery profiles.

Biochemical Research

Diethyl suberate has been mentioned in the context of biochemical research, particularly in studies related to metabolic pathways and enzyme activity. As a medium-chain fatty acid ester, it can serve as a substrate or a reference compound in enzymatic assays.

Mandatory Visualization

The following diagram illustrates the Fischer esterification synthesis of diethyl suberate from suberic acid and ethanol.

Caption: Fischer Esterification of Suberic Acid to Diethyl Suberate.

An In-depth Technical Guide to Diethyl Suberate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of diethyl suberate, a medium-chain fatty acid ester. It details the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis via Fischer esterification, and explores its applications within the pharmaceutical industry, particularly in drug delivery and formulation. This document also discusses the broader context of related compounds in modulating enzymatic pathways relevant to drug development, such as phospholipase A2 inhibition. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams.

Chemical and Physical Properties

Diethyl suberate, also known as diethyl octanedioate, is the diethyl ester of suberic acid.[1][2][3] Its fundamental properties are crucial for its application in various scientific and industrial fields.

Table 1: Chemical Identifiers of Diethyl Suberate

| Identifier | Value |

| CAS Number | 2050-23-9[2][3][4] |

| Molecular Formula | C₁₂H₂₂O₄[1][2][3] |

| Molecular Weight | 230.30 g/mol [3] |

| IUPAC Name | diethyl octanedioate[3] |

| Synonyms | Ethyl suberate, Octanedioic acid, diethyl ester[1][3] |

Table 2: Physical and Chemical Properties of Diethyl Suberate

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Pleasant, fruity[1] |

| Melting Point | 5 °C[4] |

| Boiling Point | 282 °C[4] |

| Density | 0.982 g/mL at 25 °C[4] |

| Refractive Index | 1.432 at 20 °C[4] |

| Solubility | Soluble in organic solvents, limited solubility in water[1] |

| Flash Point | >230 °F (>110 °C)[4] |

Table 3: Spectroscopic Data of Diethyl Suberate

| Spectroscopic Data | Description |

| ¹H NMR (400 MHz, CDCl₃) | Spectral data available[5] |

| ¹³C NMR (CDCl₃) | Spectral data available[5] |

| GC-MS | Mass spectrum data available, with a main library match[3][6][7] |

| IR Spectrum | Liquid film infrared spectrum available[5] |

Synthesis of Diethyl Suberate: Experimental Protocol

Diethyl suberate is synthesized via the Fischer esterification of suberic acid with ethanol, using a strong acid catalyst.[1] The following is a detailed protocol adapted from established Fischer esterification procedures.[8][9]

Materials and Equipment

-

Suberic acid (Octanedioic acid)

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or sand bath

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware and safety equipment

Experimental Procedure

-

Reaction Setup : In a 250 mL round-bottom flask, combine suberic acid (1 mole equivalent) and an excess of anhydrous ethanol (at least 3 mole equivalents to drive the equilibrium towards the product).

-

Catalyst Addition : While swirling the flask, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the alcohol volume).

-

Reflux : Add a few boiling chips to the flask and attach a reflux condenser. Heat the mixture to a gentle reflux using a heating mantle or sand bath. Continue the reflux for 2-3 hours.

-

Work-up : Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Washing :

-

Wash the organic layer with 50 mL of deionized water.

-

Neutralize the excess acid by washing with 50 mL portions of 5% aqueous sodium bicarbonate solution until the effervescence ceases.

-

Finally, wash the organic layer with 50 mL of saturated sodium chloride solution to aid in the separation of the layers.

-

-

Drying : Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal and Purification : Decant the dried solution into a clean, dry round-bottom flask. If diethyl ether was used in the work-up, remove it using a rotary evaporator. The crude diethyl suberate can then be purified by vacuum distillation to yield the final product.

Applications in Drug Development

Diethyl suberate's properties make it a valuable excipient in the pharmaceutical industry, particularly in the formulation and delivery of therapeutic agents.

Plasticizer in Pharmaceutical Formulations

Plasticizers are added to polymer-based drug formulations to enhance flexibility and reduce brittleness.[10] Diethyl suberate can be used as a plasticizer in coatings for tablets and capsules, as well as in the matrix of transdermal patches. Its compatibility with various polymers and its low toxicity profile make it a suitable choice for such applications.[1]

Transdermal Drug Delivery

The transdermal route of drug administration offers several advantages, including avoidance of first-pass metabolism and improved patient compliance.[11] Diethyl suberate can be a component of the vehicle in transdermal drug delivery systems.[4] Its properties as a solvent and a potential penetration enhancer can facilitate the passage of drugs through the stratum corneum.

Relevance to Signaling Pathways: Phospholipase A2 Inhibition

While diethyl suberate itself has been reported to be inactive as a direct phospholipase A2 (PLA2) inhibitor in some studies, related medium-chain fatty acid esters have shown activity.[12] The study of such compounds is crucial in the development of novel anti-inflammatory and analgesic drugs. PLA2 enzymes are key players in the inflammatory cascade, as they catalyze the release of arachidonic acid from cell membranes, which is a precursor to prostaglandins and leukotrienes.[13][14] The inhibition of PLA2 is therefore a significant therapeutic target.

References

- 1. CAS 2050-23-9: Diethyl suberate | CymitQuimica [cymitquimica.com]

- 2. diethyl suberate, 2050-23-9 [thegoodscentscompany.com]

- 3. Diethyl suberate | C12H22O4 | CID 16301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DIETHYL SUBERATE | 2050-23-9 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Diethyl suberate [webbook.nist.gov]

- 8. community.wvu.edu [community.wvu.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. crpsonline.com [crpsonline.com]

- 11. Transdermal Evaporation Drug Delivery System: Concept to Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Synthetic and natural inhibitors of phospholipases A2: their importance for understanding and treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Fundamental Characteristics of Suberic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core characteristics of suberic acid esters, focusing on their physicochemical properties, synthesis, and relevance in pharmaceutical and biomedical research. Suberic acid, a naturally derived dicarboxylic acid, and its ester derivatives are gaining prominence as versatile building blocks in the development of novel drug delivery systems, biodegradable polymers, and as prodrugs.[1][2]

Physicochemical Properties

Suberic acid esters are characterized by their dicarboxylic ester structure, which imparts specific physical and chemical properties. These properties, such as boiling point, melting point, and density, vary with the length of the alkyl or aryl ester chain. The polarity of the ester groups allows for some solubility in organic solvents.[3][4] A summary of the key physicochemical properties for common dialkyl suberates is presented in Table 1.

Table 1: Physicochemical Properties of Dialkyl Suberates

| Property | Dimethyl Suberate | Diethyl Suberate | Dipropyl Suberate |

| Molecular Formula | C10H18O4[5] | C12H22O4 | C14H26O4 |

| Molecular Weight ( g/mol ) | 202.25[5] | 230.30[6] | 258.35 |

| Appearance | Clear, colorless to slightly yellow liquid[7] | Colorless clear liquid | - |

| Boiling Point (°C) | 268 (at 760 mmHg) | 282 - 286 (at 760 mmHg)[7] | - |

| Melting Point (°C) | -1.6[8] | 5 - 6[9][10] | - |

| Density (g/mL) | 1.014 (at 25 °C)[5] | 0.982 (at 25 °C)[10] | - |

| Refractive Index (n20/D) | 1.432[5] | 1.432 | - |

Synthesis of Suberic Acid Esters

The most common method for synthesizing suberic acid esters is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of suberic acid with an alcohol.[11][12][13][14] The general mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.

Experimental Protocols

2.1.1. General Protocol for Fischer-Speier Esterification of Suberic Acid

This protocol can be adapted for the synthesis of various dialkyl suberates by selecting the appropriate alcohol.

Materials:

-

Suberic acid

-

Alcohol (e.g., methanol, ethanol, propanol) (in excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine suberic acid and an excess of the desired alcohol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Quench the reaction by slowly adding the mixture to a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Transfer the mixture to a separatory funnel and extract the ester with an organic solvent like diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude ester by distillation under reduced pressure to obtain the pure dialkyl suberate.

2.1.2. Synthesis of Dimethyl Suberate

This protocol is a specific application of the general Fischer esterification method.

Procedure:

-

To a cooled solution of methanol, slowly add concentrated sulfuric acid.

-

Add suberic acid to this acidic methanol solution.

-

Allow the mixture to stand at room temperature for an extended period (e.g., 4 days) with occasional swirling, or reflux for several hours to expedite the reaction.

-

Work up the reaction mixture as described in the general protocol, including neutralization, extraction, and washing.

-

Dry the ether extract over an anhydrous drying agent.

-

Remove the ether by distillation.

-

Distill the residue under reduced pressure to yield pure dimethyl suberate.[15]

Applications in Drug Development

Suberic acid and its esters are of significant interest to researchers in drug development due to their versatile applications.

-

Prodrugs: The esterification of a parent drug with suberic acid can create a prodrug with improved pharmacokinetic properties, such as increased lipophilicity and enhanced cell permeability.[4][16][17] Once in the body, these ester linkages can be cleaved by endogenous esterases to release the active drug.[18][19]

-

Biodegradable Polymers: Suberic acid is a key monomer in the synthesis of biodegradable polyesters and polyamides.[2] These polymers are utilized in various biomedical applications, including the fabrication of drug delivery systems, surgical implants, and tissue engineering scaffolds.[1] The biodegradable nature of these polymers allows for controlled drug release and eliminates the need for surgical removal of the implant.

-

Reduction-Sensitive Micelles: Suberic acid is instrumental in the preparation of reduction-sensitive micelles. These advanced drug delivery systems can encapsulate anticancer drugs and release them in response to the reducing environment characteristic of tumor cells, thereby enabling targeted therapy.[1]

Signaling Pathway Involvement

While direct signaling pathways initiated by suberic acid esters are not extensively documented, the biological activity of suberic acid itself provides insight into the potential downstream effects of suberic acid ester prodrugs. Upon hydrolysis, the released suberic acid can interact with cellular targets.

A notable example is the activation of the olfactory receptor OR10A3 by suberic acid in human dermal fibroblasts. This interaction triggers a signaling cascade that leads to increased collagen synthesis, suggesting a potential role in anti-aging treatments for the skin. The pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and subsequently the Akt signaling pathway.

Spectroscopic and Chromatographic Analysis

The characterization of suberic acid esters is routinely performed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of suberic acid esters. The ¹H NMR spectrum will show characteristic signals for the methylene protons of the suberic acid backbone and the protons of the alkyl ester groups. The ¹³C NMR will display signals for the carbonyl carbons of the ester groups and the carbons of the alkyl chains.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band in the region of 1730-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group.

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the suberic acid ester, further confirming its identity.[20][21][22][23] The fragmentation pattern can provide information about the structure of the ester.

-

Gas Chromatography (GC): GC is a valuable tool for assessing the purity of synthesized suberic acid esters and for separating mixtures of different esters.[20][21][22][24]

This guide provides a foundational understanding of the key characteristics of suberic acid esters. Further research into the specific biological activities of different ester derivatives and their mechanisms of action will continue to expand their applications in drug development and materials science.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Suberic acid - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. DIPROPYL SULFATE(598-05-0) 1H NMR spectrum [chemicalbook.com]

- 5. Dimethyl suberate 99 1732-09-8 [sigmaaldrich.com]

- 6. DIETHYL SUBERATE | 2050-23-9 [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. youtube.com [youtube.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 12. Fischer Esterification [organic-chemistry.org]

- 13. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. di-(1-Ethylpropyl)suberate [webbook.nist.gov]

- 16. scirp.org [scirp.org]

- 17. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 18. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacokinetic analysis of ester prodrugs of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. shimadzu.com [shimadzu.com]

The Biochemical Significance of Medium-Chain Fatty Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medium-chain fatty acid (MCFA) esters, particularly medium-chain triglycerides (MCTs), represent a unique class of lipids with distinct metabolic and signaling properties compared to their long-chain counterparts. Their rapid absorption via the portal vein and subsequent carnitine-independent β-oxidation in the liver make them a readily available energy source. Beyond their metabolic role, MCFAs act as signaling molecules, primarily through the activation of G-protein coupled receptors GPR40 (FFAR1) and GPR84, influencing a range of physiological processes from insulin secretion to immune responses. This technical guide provides an in-depth overview of the biochemical significance of MCFA esters, detailing their metabolism, signaling pathways, and therapeutic potential. It includes a compilation of quantitative data, detailed experimental protocols for their study, and visual representations of key pathways and workflows to support further research and drug development in this area.

Introduction

Medium-chain fatty acids (MCFAs) are saturated fatty acids with aliphatic tails of 6 to 12 carbon atoms. The most common MCFAs include caproic acid (C6), caprylic acid (C8), capric acid (C10), and lauric acid (C12).[1][2] In nature and in therapeutic formulations, these fatty acids are typically found esterified to a glycerol backbone, forming medium-chain triglycerides (MCTs), though mono- and diglyceride forms also exist and possess biological activity.[1][2][3][4] Unlike long-chain fatty acids (LCFAs), which require a more complex process of absorption into the lymphatic system, MCFAs are directly absorbed from the gastrointestinal tract into the portal circulation and rapidly transported to the liver for metabolism.[1] This unique metabolic fate underpins many of their therapeutic applications, including in malabsorption syndromes and as a key component of ketogenic diets.[1] Furthermore, the emerging role of MCFAs as signaling molecules has opened new avenues for research into their potential in metabolic diseases, inflammatory conditions, and neurological disorders.

Metabolism of Medium-Chain Fatty Acid Esters

The metabolism of MCTs begins in the gastrointestinal tract where they are hydrolyzed by lipases into free MCFAs and glycerol.[2] These MCFAs are then absorbed directly into the portal vein and transported to the liver.[2] In the liver, MCFAs undergo β-oxidation within the mitochondria to produce acetyl-CoA, which can then enter the citric acid cycle for ATP production or be converted into ketone bodies.[2] A key distinguishing feature of MCFA metabolism is that their entry into the mitochondria for oxidation is independent of the carnitine shuttle system, which is obligatory for LCFAs. This allows for a more rapid rate of oxidation and energy production.

Pharmacokinetic and Pharmacodynamic Data

The unique metabolic pathway of MCFA esters results in a distinct pharmacokinetic and pharmacodynamic profile. The following tables summarize key quantitative data from human studies.

Table 1: Pharmacokinetic Parameters of Intravenously Administered Medium-Chain Triglycerides in Healthy Humans [5]

| Parameter | Value (Mean ± SD) | Description |

| MCT Hydrolysis Rate Constant | 0.0964 ± 0.0152 min⁻¹ | First-order rate constant for the conversion of MCTs to MCFAs. |

| MCFA Tissue Uptake Rate Constant | 0.0725 ± 0.0230 min⁻¹ | Rate constant for the removal of MCFAs from plasma into tissues. |

| MCT Apparent Volume of Distribution | ~4.5 L | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| MCFA Apparent Volume of Distribution | ~19 L | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| MCT Plasma Half-life | 11 min | The time required for the concentration of MCTs in the plasma to reduce by half. |

| MCFA Plasma Half-life | 17 min | The time required for the concentration of MCFAs in the plasma to reduce by half. |

Table 2: Pharmacodynamic Effects of Dietary Medium-Chain Triglycerides vs. High-Oleic Sunflower Oil in Healthy Men (21-day intervention) [6]

| Parameter | % Change with MCTs vs. Oleic Acid | P-value |

| Plasma Total Cholesterol | +11% | 0.0005 |

| LDL Cholesterol | +12% | 0.0001 |

| VLDL Cholesterol | +32% | 0.080 |

| LDL:HDL Cholesterol Ratio | +12% | 0.002 |

| Plasma Total Triacylglycerol | +22% | 0.0361 |

| Plasma Glucose | Higher (exact % not specified) | 0.033 |

Table 3: Ketogenic Effect of Different Medium-Chain Triglycerides in Healthy Humans [7][8]

| MCT Type | Relative Ketogenicity | Correlation with Plasma Ketones (ρ) |

| Tricaprylin (C8) | ~3x more ketogenic than C10 | 0.57 (P < 0.0001) |

| Tricaprin (C10) | ~2x more ketogenic than C12 | 0.35 (P < 0.0001) |

| Trilaurin (C12) | - | 0.37 (P ≤ 0.0001) |

Signaling Pathways of Medium-Chain Fatty Acids

MCFAs are now recognized as important signaling molecules that exert their effects through specific G-protein coupled receptors (GPCRs), namely GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR84.

GPR40 (FFAR1) Signaling

GPR40 is activated by medium- and long-chain fatty acids and is highly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[9][10][11] Its activation is primarily coupled to the Gαq/11 signaling pathway, leading to the activation of phospholipase C (PLC).[10][12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10][12] In pancreatic β-cells, the resulting increase in intracellular calcium enhances glucose-stimulated insulin secretion.[9] In the intestine, GPR40 activation stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which also promote insulin secretion.[12]

Figure 1: GPR40 (FFAR1) signaling pathway activated by medium-chain fatty acids.

GPR84 Signaling

GPR84 is another GPCR that is activated by MCFAs, particularly those with chain lengths of C9 to C14.[13] It is highly expressed in immune cells such as leukocytes, monocytes, and macrophages.[13] The activation of GPR84 is primarily coupled to a pertussis toxin-sensitive Gαi/o pathway.[13][14] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13] In immune cells, GPR84 activation has been shown to amplify the lipopolysaccharide (LPS)-stimulated production of the proinflammatory cytokine interleukin-12 (IL-12) p40.[13][14] More recent studies have also implicated GPR84 in regulating the activity of brown adipose tissue.[15]

Figure 2: GPR84 signaling pathway activated by medium-chain fatty acids.

Other Medium-Chain Fatty Acid Esters

While MCTs are the most studied, other esters of MCFAs also have biochemical significance.

-

Medium-Chain Monoglycerides (MCMs) and Diglycerides (MCDs): These are intermediate products of triglyceride digestion and are also used as emulsifiers in the food and pharmaceutical industries.[16] MCMs, in particular, exhibit broad-spectrum antimicrobial and antiviral properties.[3][17] They are thought to destabilize the lipid membranes of bacteria and enveloped viruses.[16]

-

Medium-Chain Fatty Acid Ethyl Esters (MCFA-EEs): These esters can be formed in the body after ethanol consumption and have been implicated in the toxic effects of alcohol on organs like the heart.[1] They can impair mitochondrial function by uncoupling oxidative phosphorylation.[1] Conversely, some MCFA-EEs have been investigated for their selective antimicrobial effects, as they can be hydrolyzed by microbial enzymes to release the active free fatty acid.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolism and signaling of medium-chain fatty acid esters.

Quantification of Fatty Acid Oxidation in Cultured Cells Using Radiolabeled Substrates

This protocol is adapted from methods described for measuring fatty acid oxidation rates in cultured cells.[18][19][20]

Objective: To quantify the rate of β-oxidation of a medium-chain fatty acid (e.g., [1-¹⁴C]octanoate) to ¹⁴CO₂ and acid-soluble metabolites.

Materials:

-

Cultured cells (e.g., hepatocytes, myotubes)

-

Sealed flasks or plates with gas-tight septa

-

Center wells for CO₂ trapping

-

Filter paper

-

[1-¹⁴C]octanoic acid

-

Fatty acid-free bovine serum albumin (BSA)

-

L-carnitine

-

Perchloric acid (PCA)

-

Sodium hydroxide (NaOH)

-

Scintillation fluid and counter

Workflow Diagram:

Figure 3: Experimental workflow for measuring fatty acid oxidation in cultured cells.

Procedure:

-

Cell Culture: Seed cells in 24-well plates or other suitable culture vessels and grow to near confluence.

-

Preparation of Radiolabeled Substrate: Prepare a solution of [1-¹⁴C]octanoate complexed with fatty acid-free BSA in serum-free culture medium. A typical final concentration is 100 µM octanoate with 0.4 µCi/mL radioactivity. Add 1 mM L-carnitine to the medium.

-

Cell Treatment: Wash the cells twice with phosphate-buffered saline (PBS). Add 500 µL of the radiolabeled medium to each well.

-

Incubation: Seal the plates and incubate at 37°C for 2-4 hours.

-

CO₂ Trapping: Place a small filter paper, cut to fit, into a center well or the cap of a microcentrifuge tube. Add 20 µL of 1 M NaOH to the filter paper. Carefully add 200 µL of 1 M perchloric acid to the culture medium in each well to stop the reaction and release the dissolved CO₂. Immediately seal the vessel.

-

Trapping Incubation: Incubate the sealed vessels at room temperature for at least 1 hour to ensure complete trapping of the ¹⁴CO₂ by the NaOH on the filter paper.

-

Measurement of Complete Oxidation: Transfer the filter paper to a scintillation vial containing 4 mL of scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Measurement of Incomplete Oxidation (Acid-Soluble Metabolites): Transfer the acidified culture medium to a microcentrifuge tube. Centrifuge at 10,000 x g for 10 minutes. Transfer an aliquot of the supernatant to a scintillation vial with scintillation fluid and measure the radioactivity.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of the cell lysate from parallel wells. Calculate the rate of fatty acid oxidation in terms of nmol of substrate converted to product per mg of protein per hour.

GPR40 (FFAR1) Activation Assay

This protocol describes a reporter gene assay for measuring the activation of GPR40 by MCFAs, based on commercially available kits.[21]

Objective: To quantify the agonist activity of MCFAs on the GPR40 receptor.

Materials:

-

FFAR1 (GPR40) Reporter Assay Kit (containing reverse transfection strip plate, positive control agonist, and detection reagents)

-

HEK293T cells or other suitable host cell line

-

Cell culture medium (DMEM), fetal bovine serum (FBS), penicillin/streptomycin

-

Test compounds (MCFAs)

-

Luminometer

Procedure:

-

Cell Seeding: Plate HEK293T cells onto the FFAR1 reverse transfection strip plate at a density of approximately 50,000 cells/well. The plate is pre-coated with a transfection complex containing DNA for FFAR1, an engineered G-protein, and a cAMP response element-regulated secreted alkaline phosphatase (SEAP) reporter.

-

Incubation: Incubate the plate overnight to allow for cell adherence and transfection.

-

Compound Treatment: Prepare serial dilutions of the MCFA test compounds and the provided positive control agonist (e.g., GW9508) in serum-free DMEM. Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Stimulation: Incubate the plate for 16-24 hours to allow for receptor activation and subsequent expression and secretion of SEAP into the culture medium.

-

Sample Collection: Carefully collect a 10 µL aliquot of the culture medium from each well.

-

SEAP Detection:

-

Transfer the collected medium to a white 96-well assay plate.

-

Heat-inactivate endogenous alkaline phosphatases by incubating the plate at 65°C for 30 minutes.

-

Add the luminescence-based alkaline phosphatase substrate provided in the kit to each well. .

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Plot the luminescence signal against the concentration of the test compound. Calculate the EC₅₀ value from the resulting dose-response curve.

Therapeutic Applications and Future Directions

The unique metabolic and signaling properties of MCFA esters have led to their investigation and use in a variety of clinical contexts:

-

Malabsorption Syndromes: Due to their direct absorption and transport to the liver, MCTs are a cornerstone of nutritional therapy for patients with fat malabsorption resulting from conditions such as pancreatic insufficiency, short bowel syndrome, and cholestatic liver disease.[1]

-

Ketogenic Diets: MCTs are highly ketogenic and are used to induce and maintain a state of ketosis in patients with refractory epilepsy, particularly in children.[1] The resulting ketone bodies provide an alternative energy source for the brain.

-

Metabolic Disorders: There is growing interest in the potential of MCFAs to modulate glucose and lipid metabolism. Some studies suggest a beneficial role in weight management and a reduced risk of type 2 diabetes, though the effects on plasma lipid profiles can be complex and require further investigation.[6][22] A clinical trial is currently underway to investigate the effect of MCFAs on cardiac function in patients with heart failure.[23]

-

Neurological Disorders: The ability of MCTs to provide an alternative energy source for the brain has prompted research into their potential benefits in neurodegenerative diseases such as Alzheimer's disease.

Future research should focus on elucidating the precise roles of different MCFA esters (C8, C10, C12, mono- and diglycerides) and their differential activation of signaling pathways. Further clinical trials are needed to establish the long-term efficacy and safety of MCFA supplementation for various metabolic and neurological conditions. The development of selective agonists and antagonists for GPR40 and GPR84 will be crucial for dissecting their physiological roles and for developing novel therapeutic strategies targeting these receptors.

Conclusion

Medium-chain fatty acid esters possess a unique biochemical profile characterized by rapid metabolism and distinct signaling functions. Their ability to serve as a quick energy source and to modulate key cellular pathways through GPCR activation makes them a fascinating area of study with significant therapeutic potential. This guide provides a comprehensive overview of the current knowledge, offering researchers and drug development professionals a foundation for further exploration of these versatile molecules. The provided quantitative data, detailed experimental protocols, and pathway diagrams are intended to be valuable resources for advancing our understanding and application of medium-chain fatty acid esters in health and disease.

References

- 1. Medium-chain triglyceride - Wikipedia [en.wikipedia.org]

- 2. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medium-chain fatty acids and monoglycerides as feed additives for pig production: towards gut health improvement and feed pathogen mitigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mono-and diglycerides [ricerca.unityfvg.it]

- 5. Medium-chain triglycerides for parenteral nutrition: kinetic profile in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of medium-chain fatty acids and oleic acid on blood lipids, lipoproteins, glucose, insulin, and lipid transfer protein activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma Ketone and Medium Chain Fatty Acid Response in Humans Consuming Different Medium Chain Triglycerides During a Metabolic Study Day - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Plasma Ketone and Medium Chain Fatty Acid Response in Humans Consuming Different Medium Chain Triglycerides During a Metabolic Study Day [frontiersin.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. The G-Protein–Coupled Receptor GPR40 Directly Mediates Long-Chain Fatty Acid–Induced Secretion of Cholecystokinin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] Medium-chain Fatty Acids as Ligands for Orphan G Protein-coupled Receptor GPR84* | Semantic Scholar [semanticscholar.org]

- 15. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of Dietary Monoglyceride and Diglyceride Supplementation on the Performance, Milk Composition, and Immune Status of Sows During Late Gestation and Lactation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A comprehensive review of medium chain monoglycerides on metabolic pathways, nutritional and functional properties, nanotechnology formulations and applications in food system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Evaluation of Fatty Acid Oxidation in Cultured Bone Cells [jove.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. Can Medium-Chain Fatty Acids Reduce Diabetes Risk? [medscape.com]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

The Enigmatic Presence of Diethyl Suberate in Alcoholic Beverages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the natural occurrence of diethyl suberate, a dicarboxylic acid ester, in alcoholic beverages. While identified as a volatile component in specific fermented drinks, comprehensive quantitative data remains elusive, highlighting a significant gap in the scientific literature. This document summarizes the available information, provides detailed potential experimental protocols for its analysis, and proposes a hypothetical biosynthetic pathway for its formation.

Quantitative Data on Diethyl Suberate in Alcoholic Beverages

Despite its identification in certain alcoholic beverages, a thorough quantitative analysis of diethyl suberate across a wide range of products is not yet available in published research. The following table is presented to structure future findings and underscore the current data deficiency.

| Alcoholic Beverage | Type/Variety | Country of Origin | Diethyl Suberate Concentration (μg/L) | Analytical Method | Reference |

| Mango Wine | Not Specified | Not Specified | Data Not Available | GC-MS | [1][2][3][4] |

| Chinese Rice Wine | Not Specified | China | Data Not Available | GC-MS | [5][6][7][8] |

| Grape Wine | Various | Various | Not Reported | Various | |

| Beer | Various | Various | Not Reported | Various | |

| Spirits | Various | Various | Not Reported | Various |

Hypothetical Biosynthetic Pathway of Diethyl Suberate

The formation of esters in alcoholic beverages is predominantly a result of yeast metabolism during fermentation, where an alcohol reacts with an acyl-CoA.[9][10][11] The direct biosynthesis of suberic acid, the precursor to diethyl suberate, by common fermentative yeasts like Saccharomyces cerevisiae is not well-documented under normal fermentation conditions. It is hypothesized that suberic acid may originate from the raw materials, such as fruits or grains, used in the fermentation process. Suberic acid is a known metabolic byproduct of oleic acid degradation in some organisms and is found in certain plants.[12][13]

Once suberic acid is present in the fermentation must, it can be activated to suberoyl-CoA, which then serves as a substrate for yeast ester-forming enzymes to react with ethanol, producing diethyl suberate.

References

- 1. Analysis of volatile aroma constituents of wine produced from Indian mango (Mangifera indica L.) by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scialert.net [scialert.net]

- 6. Characterization of key aroma compounds in a novel Chinese rice wine Xijiao Huojiu during its biological-ageing-like process by untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Accelerating maturation of Chinese rice wine by using a 20 L scale multi-sweeping-frequency mode ultrasonic reactor and its mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wineserver.ucdavis.edu [wineserver.ucdavis.edu]

- 10. Midwest Grape and Wine Industry Institute - Wine Aroma Mini-Series Part 1: Esters [extension.iastate.edu]

- 11. 4.0 Cellars - Blog - Ester Aromas & Flavors in Wine [texaswinecollective.com]

- 12. A Few Facts To Know About Suberic Acid [moltuslab.com]

- 13. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]

Key differences between suberic acid and its diethyl ester.

An In-depth Technical Guide to the Key Differences Between Suberic Acid and Diethyl Suberate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of suberic acid and its corresponding diethyl ester, diethyl suberate. The document outlines the fundamental differences in their physicochemical properties, chemical reactivity, and primary applications, offering valuable insights for professionals in research and development.

Physicochemical Properties: A Comparative Analysis

The primary distinction between suberic acid and diethyl suberate lies in their terminal functional groups: suberic acid is a dicarboxylic acid, while diethyl suberate is a diester. This structural difference profoundly influences their physical and chemical properties. Suberic acid's ability to form strong intermolecular hydrogen bonds through its carboxylic acid groups results in a significantly higher melting point and lower water solubility compared to its ester counterpart. Conversely, the ethyl groups in diethyl suberate impart a more nonpolar character, making it a liquid at room temperature and readily soluble in many organic solvents.

A summary of their key physicochemical properties is presented below for direct comparison.

| Property | Suberic Acid | Diethyl Suberate |

| IUPAC Name | Octanedioic acid | Diethyl octanedioate |

| Molecular Formula | C₈H₁₄O₄[1] | C₁₂H₂₂O₄[2] |

| Molecular Weight | 174.19 g/mol [1] | 230.30 g/mol [2] |

| Physical State | White crystalline solid/powder[3] | Colorless to pale yellow liquid/oil[4][5] |

| Melting Point | 140-144 °C[1][3] | 5-6 °C[6] |

| Boiling Point | 230 °C (at 15 mmHg)[1][3] | 282 °C (at 760 mmHg)[2] |

| Density | ~1.27 - 1.30 g/cm³[1][7] | 0.982 g/mL (at 25 °C)[8] |

| pKa (at 25 °C) | pKa₁: 4.52, pKa₂: 5.50[7][9] | Not Applicable |

| Water Solubility | 0.6 - 2.46 g/L (at 20-25 °C)[1][7] | ~0.679 g/L (at 25 °C)[6] |

| Organic Solubility | Soluble in ethanol and methanol; slightly soluble in ether; insoluble in chloroform.[10][11] | Soluble in alcohol and other organic solvents.[4][5][12] |

Chemical Reactivity and Functional Differences

The differing functional groups are the crux of the variance in chemical reactivity between suberic acid and diethyl suberate.

Suberic Acid: As a dicarboxylic acid, its reactivity is dominated by the two carboxylic acid groups.

-

Polymerization: It serves as a key monomer in condensation polymerization. It reacts with diamines to form polyamides (nylons) and with diols to form polyesters.[10] This ability to form strong, stable polymer chains is one of its most significant industrial applications.

-

Cross-linking: Suberic acid can act as a cross-linking agent, connecting polymer chains to enhance the mechanical strength, thermal stability, and overall durability of materials.[3][10]

-

Salt Formation: The acidic protons can be readily abstracted by a base to form carboxylate salts.

-

Esterification: It reacts with alcohols in the presence of an acid catalyst to form esters, such as diethyl suberate.[13]

Diethyl Suberate: The reactivity of diethyl suberate centers on its two ester linkages.

-

Hydrolysis: The ester groups can be hydrolyzed back to carboxylic acids (suberic acid) and ethanol. This reaction can be catalyzed by either acid or base and is typically reversible under acidic conditions.

-

Transesterification: It can undergo transesterification, where the ethyl groups are exchanged with other alkyl groups from different alcohols in the presence of a catalyst.

-

Reduction: The ester groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride.

-

Plasticizing Effect: Diethyl suberate does not readily polymerize. Instead, its molecular structure allows it to function as a plasticizer, where it integrates between polymer chains, increasing flexibility and reducing brittleness.[4]

Applications in Research and Industry

The distinct properties of suberic acid and its diethyl ester lead to their use in different, specialized applications.

Suberic Acid is primarily utilized as a structural component:

-

Polymer Synthesis: It is a fundamental building block in the manufacturing of specialty polyamides and polyesters, which are used in high-performance materials.[1][10]

-

Drug Delivery: In pharmaceuticals, suberic acid is used to prepare reduction-sensitive micelles. These advanced delivery systems can encapsulate anticancer drugs, targeting their release within specific cellular environments.[10][13][14]

-

Cosmetics: It can function as a pH regulator and emulsifier in cosmetic formulations.[2]

Diethyl Suberate is primarily utilized for its physical properties and as a chemical intermediate:

-

Plasticizers: It is employed as a plasticizer, particularly for polymers like PVC, to enhance flexibility and durability.[4] Its relatively low toxicity makes it a candidate for applications in consumer products.[4]

-

Flavoring and Fragrance: Diethyl suberate has a pleasant, fruity odor, leading to its use as a flavoring agent and fragrance component in the food and cosmetic industries.[4][5]

-

Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of various pharmaceutical compounds, where the ester functionality is modified in subsequent reaction steps.[5]

Visualization of Key Relationships and Processes

To better illustrate the relationship and transformations between suberic acid and diethyl suberate, the following diagrams are provided.

Caption: Chemical relationship between Suberic Acid and Diethyl Suberate.

Experimental Protocols

Synthesis of Diethyl Suberate via Fischer Esterification

Fischer esterification is a standard method for converting a carboxylic acid to an ester by reacting it with an excess of alcohol in the presence of a strong acid catalyst.[15][16]

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine suberic acid, a large excess of absolute ethanol (acting as both reactant and solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).[17]

-

Heating: Heat the mixture to reflux. The reaction is reversible, so continuous removal of water or the use of excess ethanol is necessary to drive the equilibrium towards the product side, in accordance with Le Châtelier's Principle.[18]

-

Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the diethyl suberate into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine to remove any remaining impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation to yield pure diethyl suberate.

Caption: Workflow for the Fischer Esterification of Suberic Acid.

Hydrolysis of Diethyl Suberate to Suberic Acid

The hydrolysis of an ester is the reverse of esterification and can be achieved under either acidic or basic conditions.

Methodology (Base-Catalyzed Saponification):

-

Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve diethyl suberate in a suitable solvent (e.g., ethanol). Add an aqueous solution of a strong base, such as sodium hydroxide.

-

Heating: Heat the mixture to reflux. The hydroxide ions will act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester groups. This process is irreversible as the final carboxylate salt is deprotonated and does not react further with the alcohol.

-

Monitoring: Monitor the disappearance of the starting ester using TLC or GC.

-

Work-up: After the reaction is complete, cool the mixture. If the product has precipitated as a sodium salt, it can be collected by filtration.

-

Acidification: Dissolve the salt in water and acidify the solution with a strong acid (e.g., hydrochloric acid) until the pH is strongly acidic. This will protonate the carboxylate anions, causing the suberic acid to precipitate out of the aqueous solution.

-

Isolation and Purification: Collect the solid suberic acid by vacuum filtration. Wash the solid with cold water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent like water or acetone.[13]

Caption: Workflow for the Base-Catalyzed Hydrolysis of Diethyl Suberate.

References

- 1. nbinno.com [nbinno.com]

- 2. Unveiling the Versatile Benefits of Suberic Acid Across Industries [moltuslab.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 2050-23-9: Diethyl suberate | CymitQuimica [cymitquimica.com]

- 5. m.youtube.com [m.youtube.com]

- 6. The Multifaceted Wonders of Suberic Acid [moltuslab.com]

- 7. DIETHYL SUBERATE | 2050-23-9 [chemicalbook.com]

- 8. DICARBOXYLIC ESTERS - Ataman Kimya [atamanchemicals.com]

- 9. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]

- 10. Page loading... [wap.guidechem.com]

- 11. cameo.mfa.org [cameo.mfa.org]

- 12. diethyl suberate, 2050-23-9 [thegoodscentscompany.com]

- 13. Suberic acid | 505-48-6 [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. byjus.com [byjus.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Fischer Esterification [organic-chemistry.org]

- 18. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Application Notes and Protocols: Diethyl Suberate as a Polymer Plasticizer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethyl suberate as a plasticizer in various polymer systems. This document includes detailed experimental protocols for the incorporation and evaluation of diethyl suberate, along with its effects on the mechanical and thermal properties of polymers.

Introduction to Diethyl Suberate as a Plasticizer

Diethyl suberate (DES) is the diethyl ester of suberic acid. It is a colorless to pale yellow liquid with a mild, fruity odor.[1] As a plasticizer, DES is incorporated into polymers to increase their flexibility, workability, and durability.[1] Its relatively low toxicity profile makes it a viable candidate for applications in consumer products and potentially in drug delivery systems.[1]

Plasticizers function by embedding themselves between polymer chains, which reduces intermolecular forces and lowers the glass transition temperature (Tg).[2] This allows the polymer chains to move more freely, resulting in increased flexibility and reduced brittleness.[3] Diethyl suberate and its analogues, such as di-2-ethylhexyl suberate (D2EHSu), have been investigated as alternatives to traditional phthalate plasticizers due to health and safety concerns associated with the latter.[4]

Applications

The primary applications of diethyl suberate as a plasticizer are in polymers that require enhanced flexibility.

-

Poly(vinyl chloride) (PVC): Diethyl suberate and its derivatives can be blended with PVC to produce flexible films and articles. These plasticized PVC materials show improved tensile strength and elongation at break, making them suitable for applications like food packaging and medical devices.[4]

-

Biodegradable Polymers: In the context of drug delivery, polymers derived from suberic acid, such as poly(octamethylene suberate) (POS), have been formulated into nanoparticles for encapsulating therapeutic molecules.[5] While not a direct use of DES as a plasticizer, this highlights the biocompatibility of suberate-based materials, suggesting potential for DES in plasticizing biodegradable polymers for medical applications.

-

Cellulose Derivatives: Plasticizers are commonly used to modify the properties of cellulose-based polymers. While specific data on diethyl suberate is limited, similar esters are used to improve the flexibility of these materials for various applications.

Quantitative Data on Plasticizer Performance

The following tables summarize the performance of a close analogue of diethyl suberate, di-2-ethylhexyl suberate (D2EHSu), as a plasticizer in PVC, compared to the conventional plasticizer di(2-ethylhexyl) phthalate (DEHP). The data is extracted from a study by Jafri et al. (2023).[4]

Table 1: Mechanical Properties of Plasticized PVC Films [4]

| Plasticizer (50 phr*) | Tensile Strength (MPa) | Elongation at Break (%) |

| DEHP | 18.5 | 350 |